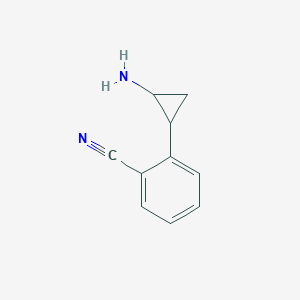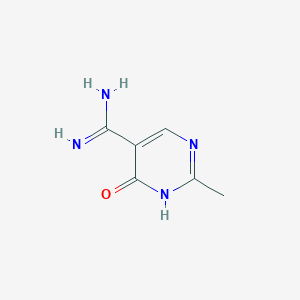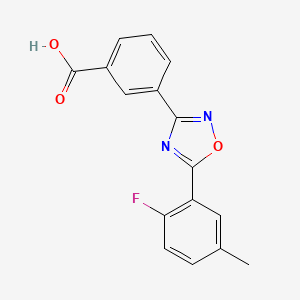
3-Cyclopropoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxypropan-1-amine is an organic compound with the molecular formula C6H13NO It features a cyclopropane ring attached to a propanamine chain via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with 3-chloropropan-1-amine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol is replaced by the amine group of 3-chloropropan-1-amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines, alcohols
Substitution: Various substituted amines and ethers
Aplicaciones Científicas De Investigación
3-Cyclopropoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The cyclopropane ring’s strain and the amine group’s nucleophilicity contribute to its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar structure but lacks the propoxy group.
3-Cyclopropylpropan-1-amine: Similar structure but lacks the oxygen atom in the chain.
Cyclopropylmethanol: Contains a cyclopropane ring and a hydroxyl group instead of an amine .
Uniqueness
3-Cyclopropoxypropan-1-amine is unique due to the presence of both a cyclopropane ring and an amine group connected via an oxygen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
3-cyclopropyloxypropan-1-amine |
InChI |
InChI=1S/C6H13NO/c7-4-1-5-8-6-2-3-6/h6H,1-5,7H2 |
Clave InChI |
YJELALRPZMXMFK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)


![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)







![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
